Methylpyridine-2-sulfinate

Description

Overview of Pyridine (B92270) Sulfinate Chemistry in Contemporary Research

Pyridine sulfinates are a class of organosulfur compounds that have emerged as exceptionally versatile and important reagents in modern organic synthesis. chemimpex.comrsc.org Their structure, featuring a sulfinate group (–SO₂⁻) attached to a pyridine ring, provides unique reactivity that chemists have harnessed for the construction of complex molecular architectures. chemimpex.comcymitquimica.com In contemporary research, pyridine sulfinates are primarily recognized as stable, easy-to-handle, and highly effective nucleophilic partners in a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. chemimpex.comnih.gov

A significant area of their application is in palladium-catalyzed desulfinative cross-coupling reactions. nih.govnih.gov This methodology has proven to be a powerful alternative to traditional methods like the Suzuki-Miyaura cross-coupling, especially for the synthesis of molecules containing pyridine rings. nih.gov Pyridine rings are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.net However, their synthesis via traditional coupling methods often faces significant challenges. For instance, pyridine-2-boronic acids and their derivatives, which are key reagents in Suzuki-Miyaura reactions, are often difficult to prepare, unstable, and can lead to low reaction efficiencies. nih.govtcichemicals.com

Pyridine sulfinates elegantly overcome these limitations. They are generally stable, crystalline solids that are straightforward to prepare and handle. chemimpex.comnih.gov In palladium-catalyzed reactions with aryl or heteroaryl halides, they function as effective surrogates for the problematic boronate reagents, coupling efficiently to form C-C bonds while releasing sulfur dioxide as the only byproduct. nih.govnih.gov This approach has a considerable scope, enabling the synthesis of a broad array of structurally diverse biaryls and linked pyridines. nih.gov The development of base-activated latent sulfinate reagents, such as β-nitrile sulfones, further expands the utility of this chemistry by generating the reactive sulfinate salt in situ, which can improve tolerance in multi-step syntheses. nih.gov The unique reactivity of sulfinates can also be directed towards different pathways; for example, the reaction between sulfinates and pyridinium (B92312) salts can be controlled to achieve either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines. rsc.org

| Feature | Pyridine Sulfinates | Pyridine Boronic Acids/Esters |

| Stability | Generally stable, crystalline solids. chemimpex.comnih.gov | Often unstable, prone to protodeboronation. nih.govnih.gov |

| Preparation | Straightforward to prepare. nih.gov | Can be challenging to synthesize and purify. tcichemicals.com |

| Handling | Easy to handle under standard laboratory conditions. chemimpex.com | May require special handling or storage conditions. nih.gov |

| Reaction Efficiency | High efficiency in cross-coupling, especially for 2-substituted pyridines. nih.gov | Often exhibits low yields (<8% in some industrial surveys) for 2-pyridyl variants. nih.gov |

| Reaction Type | Primarily used in desulfinative cross-coupling. nih.govtcichemicals.com | Primarily used in Suzuki-Miyaura cross-coupling. researchgate.net |

Significance of Methylpyridine-2-sulfinate in Advanced Chemical Synthesis

Within the broader class of pyridine sulfinates, methylpyridine-2-sulfinates have been identified as particularly significant building blocks in advanced chemical synthesis. The presence of a methyl group on the pyridine ring, in addition to the reactive sulfinate moiety, allows for the synthesis of more complex and specifically substituted target molecules. These compounds, often used as their sodium or lithium salts (e.g., Sodium 3-methylpyridine-2-sulfinate), serve as key intermediates in multi-step synthetic sequences. glpbio.comrsc.orgbiosynth.com

The primary significance of methylpyridine-2-sulfinates lies in their application as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions to create highly functionalized pyridine derivatives. nih.gov This has been demonstrated in the synthesis of libraries of medicinally relevant molecules. For instance, researchers have successfully used these sulfinates to create derivatives of established drugs like varenicline (B1221332) and mepyramine, showcasing the methodology's applicability to late-stage functionalization in drug discovery programs. nih.govresearchgate.net The reaction tolerates a wide range of functional groups, making it a robust tool for creating diverse molecular structures. tcichemicals.com

Beyond their role in palladium-catalyzed reactions, methylpyridine-2-sulfinates have been employed in other synthetic contexts. One notable example is their use in the synthesis of α-sulfinyl methyl isonitriles. In one documented procedure, this compound is reacted with a lithiated isonitrile to produce a sulfinylated isonitrile compound, which serves as a versatile intermediate for further chemical transformations. google.com

The utility of these reagents is highlighted in specific, documented reactions. The data below illustrates the effectiveness of this compound derivatives in forming C-C bonds with various partners.

| This compound Derivative | Coupling Partner (Electrophile) | Catalyst/Conditions | Product | Yield | Reference |

| Sodium 3-methylpyridine-2-sulfinate | Varenicline-Cl | Pd(OAc)₂, PCy₃, K₂CO₃, 150 °C | Varenicline derivative | 86% | nih.govrsc.org |

| Sodium 5-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂, SPhos, K₂CO₃, 110 °C | 5-Methyl-2-(p-tolyl)pyridine | 91% | nih.gov |

| Sodium 6-methylpyridine-2-sulfinate | 4-Bromoanisole | Pd(OAc)₂, PCy₃, K₂CO₃, 150 °C | 2-(4-Methoxyphenyl)-6-methylpyridine | 95% | nih.gov |

| This compound | Phenyl isonitrile / n-BuLi | THF, -78 °C | 2-((Isocyanomethyl)sulfinyl)pyridine | 65% | google.com |

These research findings underscore the strategic importance of methylpyridine-2-sulfinates. They provide reliable and efficient routes to valuable pyridine-containing compounds that are otherwise difficult to access, thereby accelerating research in fields such as medicinal chemistry and materials science. chemimpex.comnih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

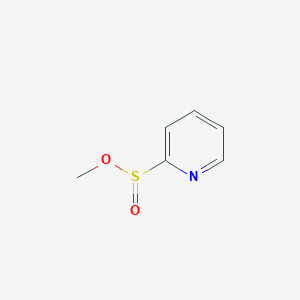

IUPAC Name |

methyl pyridine-2-sulfinate |

InChI |

InChI=1S/C6H7NO2S/c1-9-10(8)6-4-2-3-5-7-6/h2-5H,1H3 |

InChI Key |

CECDAUNJGIUIIW-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanism Investigations of Methylpyridine 2 Sulfinate

Mechanistic Pathways of Cross-Coupling Reactions Involving Pyridyl Sulfinates

Pyridyl sulfinates, including methylpyridine-2-sulfinate, have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. nih.gov These reactions offer significant advantages over traditional methods like the Suzuki-Miyaura coupling, particularly for the synthesis of 2-substituted pyridines, where the corresponding boronic acids are often unstable and inefficient. lmu.denih.gov

A key feature of these reactions is the desulfinative coupling, where the sulfinate group is extruded as sulfur dioxide (SO₂). Mechanistic studies have provided a detailed understanding of the catalytic cycle and the factors governing the reaction's efficiency.

Role of Palladium in Catalytic Cycles

The catalytic cycle in the palladium-catalyzed cross-coupling of pyridyl sulfinates involves several key steps. Initially, the active Pd(0) species is generated from a Pd(II) precatalyst, often through a reductive process involving the homocoupling of the sulfinate reagent. nih.govlmu.de The cycle then proceeds with the oxidative addition of the aryl halide to the Pd(0) catalyst.

A critical step is the transmetalation, where the pyridyl sulfinate coordinates to the palladium center. For pyridine-2-sulfinates, this coordination is particularly effective due to the formation of a stable, chelated Pd(II) sulfinate complex where the palladium is bound to both the nitrogen of the pyridine (B92270) ring and an oxygen of the sulfinate group. nih.govlmu.de This chelation plays a crucial role in the subsequent steps of the reaction.

| Catalyst Component | Function in Catalytic Cycle |

| Pd(OAc)₂ | Precatalyst, reduced in situ to active Pd(0) |

| PCy₃ | Ligand, stabilizes the Pd catalyst |

| K₂CO₃ | Base, facilitates the reaction and removes SO₂ |

Kinetic Isotope Effect (KIE) Studies in Desulfinative Processes

While specific Kinetic Isotope Effect (KIE) studies for this compound are not extensively documented, research on related desulfinative cross-couplings has shed light on the mechanism. KIE studies are a powerful tool for determining the rate-limiting step of a reaction by observing the effect of isotopic substitution on the reaction rate.

In the context of desulfinative cross-couplings, KIE studies could be employed to further probe the SO₂ extrusion step. For instance, by labeling the sulfinate group with sulfur isotopes (³⁴S), one could measure the KIE for the C-S bond cleavage. A significant KIE would provide further evidence that the extrusion of SO₂ is indeed the turnover-limiting step in the catalytic cycle for pyridine-2-sulfinates.

Radical-Mediated Reactivity of this compound Analogs

Sulfinates can also participate in radical-mediated reactions. Under certain conditions, such as exposure to visible light in the presence of a photosensitizer, sulfinates can undergo single-electron transfer to generate sulfonyl radicals. mdpi.com These highly reactive intermediates can then engage in a variety of transformations, including addition to alkenes and C-H functionalization reactions.

The reactivity of pyridinium (B92312) salts with sulfinates can be directed towards either a polar or a radical pathway depending on the reaction conditions. mdpi.com In the absence of a catalyst, the reaction is often slow. However, upon exposure to visible light, an electron donor-acceptor (EDA) complex can form between the pyridinium salt and the sulfinate, leading to the formation of a sulfonyl radical. mdpi.com This radical can then participate in three-component reactions, for example, with an alkene, to incorporate both the sulfonyl and pyridyl moieties into the final product. mdpi.com

Nucleophilic Characterization of the Sulfinate Moiety

The sulfinate group is a versatile functional group that can act as a nucleophile through either the sulfur or the oxygen atom. In the context of palladium-catalyzed cross-coupling reactions, the sulfinate acts as a soft nucleophile, with the sulfur atom coordinating to the soft palladium center. This nucleophilic character is fundamental to its role in the transmetalation step of the catalytic cycle.

Electrophilic Reactivity of Pyridyl Sulfonates and Related Compounds

In contrast to the nucleophilic nature of sulfinates, the corresponding sulfonates and sulfonyl compounds exhibit electrophilic reactivity. The sulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. For instance, 2-sulfonyl pyridines are known to be reactive towards nucleophiles like thiols via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net

This electrophilic character allows for the use of pyridyl sulfonates as coupling partners in reactions where the pyridine ring itself is the electrophile. This complementary reactivity broadens the synthetic utility of pyridine-based sulfur compounds.

Thermal and Photochemical Decomposition Pathways

Specific studies on the thermal and photochemical decomposition of this compound are limited. However, general knowledge of related compounds suggests potential decomposition pathways. Thermally, sulfinates can be unstable and may disproportionate or decompose, particularly at elevated temperatures. The C-S bond can cleave, potentially leading to the formation of radicals or other reactive species.

Photochemically, aryl sulfinates can undergo C-S bond cleavage upon irradiation with UV light. This can lead to the formation of aryl and sulfonyl radicals, which can then undergo further reactions. The specific products of decomposition would depend on the reaction conditions, including the solvent and the presence of other reactive species. For related compounds like 2-methylpyridine N-oxide, thermal decomposition has been shown to yield 2-methylpyridine and pyridine, accompanied by the production of non-condensable gases. perkinelmer.com.ar

Coordination Chemistry and Metal Complexation of Methylpyridine 2 Sulfinate

Ligand Design Principles for Pyridyl Sulfinates

The design of pyridyl sulfinate ligands, in a general sense, is guided by principles aimed at creating molecules with specific coordination properties for targeted applications. Key considerations in the design of such ligands include the electronic effects of substituents on the pyridine (B92270) ring, the steric hindrance around the donor atoms, and the potential for the sulfinate group to act as a versatile coordinating moiety. The methyl group in methylpyridine-2-sulfinate, for instance, would be expected to introduce a degree of steric bulk and to electronically influence the pyridine nitrogen's basicity, thereby affecting its coordination to a metal center. The sulfinate group itself offers multiple potential donor atoms (S and O), allowing for a variety of coordination modes. The design of these ligands often aims to balance stability and reactivity in the resulting metal complexes, making them suitable for applications ranging from catalysis to materials science.

Synthesis and Structural Elucidation of Transition Metal Complexes Incorporating this compound Ligands

D-Block Metal Coordination Compounds

While a significant body of research exists on the coordination of d-block metals with various pyridine-containing ligands, specific studies detailing the coordination compounds formed with this compound are lacking. It can be postulated that this compound would coordinate to d-block metals through the pyridine nitrogen and potentially one or both oxygen atoms or the sulfur atom of the sulfinate group. The specific geometry and stoichiometry of such complexes would depend on the metal ion, its oxidation state, and the reaction conditions.

Supramolecular Assembly Formation in this compound Metal Complexes

The formation of supramolecular assemblies is a hallmark of coordination chemistry, often driven by non-covalent interactions between metal complexes. Pyridyl-containing ligands are well-known to facilitate the construction of intricate supramolecular architectures. In the theoretical context of this compound metal complexes, the presence of the sulfinate group could introduce possibilities for hydrogen bonding or bridging interactions, leading to the formation of one-, two-, or three-dimensional networks. However, without experimental evidence, any discussion on the specific supramolecular assemblies formed by these complexes remains speculative.

Coordination Modes of the this compound Ligand (N, O, S donors)

The this compound ligand possesses multiple potential donor atoms: the nitrogen of the pyridine ring, the two oxygen atoms of the sulfinate group, and the sulfur atom. This versatility could allow for a range of coordination modes, including:

Monodentate: Coordination through the pyridine nitrogen only.

Bidentate:

N,O-chelation involving the pyridine nitrogen and one sulfinate oxygen.

O,O-chelation involving both sulfinate oxygens.

Bridging: The sulfinate group could bridge two metal centers.

Spectroscopic Characterization of Metal-Methylpyridine-2-sulfinate Complexes

Spectroscopic techniques are crucial for characterizing the structure and bonding in metal complexes. For hypothetical metal-methylpyridine-2-sulfinate complexes, techniques such as infrared (IR) spectroscopy would be expected to show shifts in the S-O stretching frequencies upon coordination of the sulfinate group. UV-Vis spectroscopy could provide information about the electronic transitions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Coordinated Systems

NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes in solution. In the case of this compound complexes, ¹H NMR spectroscopy would be anticipated to show shifts in the signals of the pyridine and methyl protons upon coordination to a metal center. The magnitude and direction of these shifts would provide insights into the changes in the electronic environment of the ligand upon complexation. Similarly, ¹³C NMR would reveal changes in the chemical shifts of the carbon atoms. However, specific NMR data for such coordinated systems are not available in the reviewed literature.

Infrared and Raman Spectroscopic Analysis of Metal-Ligand Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of metal complexes with this compound. The coordination of the ligand to a metal center induces significant changes in the vibrational frequencies of both the ligand and the newly formed metal-ligand bonds. Analysis of these spectral shifts provides direct evidence of coordination and insight into the bonding nature.

The this compound ligand is expected to act as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the sulfinate group. This coordination is evidenced by the appearance of new vibrational bands in the far-infrared region, which are characteristic of metal-ligand stretching modes. The positions of these bands are sensitive to the mass of the metal ion, the coordination geometry, and the strength of the metal-ligand bond. While specific data for this compound is limited, analysis of analogous complexes with pyridine and sulfonate/carboxylate groups provides expected ranges for these vibrations. researchgate.netias.ac.in

Furthermore, coordination of the pyridine ring to the metal center typically results in a shift of the ring's characteristic vibrational modes to higher frequencies. nih.gov For instance, the C=C and C=N stretching vibrations within the pyridine ring are sensitive to the coordination environment. researchgate.net Similarly, the symmetric and asymmetric stretching frequencies of the S-O bonds in the sulfinate group are expected to shift upon coordination. The magnitude and direction of this shift can help determine the coordination mode of the sulfinate group (monodentate vs. bidentate bridging).

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| ν(M-O) | 400 - 600 | Assignment for metal-oxygen stretching vibrations from the sulfinate group. |

| ν(M-N) | 200 - 400 | Assignment for metal-nitrogen stretching vibrations from the pyridine ring. |

| νₐₛ(SO₂) | ~1100 - 1250 | Asymmetric stretch of the sulfinate group; shifts upon coordination. |

| νₛ(SO₂) | ~950 - 1100 | Symmetric stretch of the sulfinate group; shifts upon coordination. |

| Pyridine Ring Modes | 1400 - 1650 | Ring stretching vibrations; typically shift to higher frequency upon coordination. |

Note: The data presented are representative values based on analogous metal complexes containing pyridine and oxygen-donor ligands and may vary depending on the specific metal center and complex geometry.

Raman spectroscopy complements IR spectroscopy, particularly for studying symmetric vibrations and vibrations involving heavier atoms, such as metal-ligand bonds, which are often weak in the IR spectrum. ias.ac.inethz.ch The combination of both techniques provides a comprehensive picture of the vibrational landscape of the metal complex. nih.gov

UV-Visible Electronic Absorption Spectroscopy of Metal Complexes

UV-Visible electronic absorption spectroscopy is a fundamental technique for investigating the electronic structure of transition metal complexes of this compound. The spectra of these complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. ijsdr.org

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. They are typically weak in intensity (Laporte-forbidden) and appear in the visible region of the spectrum. The energy and number of d-d bands are highly dependent on the identity of the metal ion (e.g., Co(II), Ni(II), Cu(II)), its oxidation state, and the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). ijsdr.orgkyoto-u.ac.jp For instance, octahedral Ni(II) complexes are known to exhibit multiple absorption bands in the visible and near-infrared regions. researchgate.net The positions of these bands are used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq or Δo), which quantifies the energetic separation of the d-orbitals and reflects the strength of the metal-ligand interaction.

Charge-Transfer (CT) Transitions: These transitions are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based d-orbital to an empty π* orbital on the ligand. The pyridine ring of the this compound ligand has low-lying π* orbitals, making MLCT transitions likely, especially with electron-rich metal centers. royalsocietypublishing.org These bands are often observed in the UV or near-UV region of the spectrum. researchgate.net

The specific energies of these transitions provide valuable information about the electronic interplay between the metal and the ligand.

| Metal Ion | Coordination Geometry | Typical d-d Transition Bands (nm) | Typical Charge-Transfer Bands (nm) |

| Co(II) | Octahedral | 450 - 600, >1000 | < 400 |

| Ni(II) | Octahedral | 550 - 750, >900 | < 400 |

| Cu(II) | Distorted Octahedral | 600 - 900 (broad) | < 450 |

Note: The spectral data are representative for complexes with similar N,O-donor ligands and are subject to variation based on the specific ligand field and solvent. kyoto-u.ac.jpresearchgate.net

Influence of Ligand Substituents and Metal Centers on Complex Stability and Structure

The stability and three-dimensional structure of metal complexes formed with this compound are profoundly influenced by both the properties of the ligand itself, specifically the methyl substituent, and the intrinsic characteristics of the central metal ion.

Influence of Ligand Substituents: The methyl group on the pyridine ring impacts complex formation through a combination of electronic and steric effects. nih.govacs.org

Electronic Effects: The methyl group is an electron-donating group. By increasing the electron density on the pyridine ring, it enhances the basicity of the pyridine nitrogen atom. Generally, a more basic ligand forms a stronger coordinate bond with a metal ion, leading to a more stable complex. nih.gov Therefore, the presence of the methyl group in this compound is expected to increase the stability of its metal complexes compared to those of the unsubstituted pyridine-2-sulfinate.

| Methyl Group Position | Electronic Effect | Steric Effect | Expected Impact on Stability |

| 3- or 5- | Electron-donating | Minimal | Increase |

| 4- | Electron-donating | None | Increase |

| 6- | Electron-donating | High | Decrease (due to steric hindrance) |

Influence of Metal Centers: The choice of the transition metal ion is a primary determinant of both the stability and the structure of the resulting complex.

Complex Stability: For divalent first-row transition metal ions, the stability of high-spin complexes typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the general decrease in ionic radii across the period and the increase in ligand field stabilization energy (LFSE), which peaks at Cu(II).

Complex Structure: Each metal ion has a preferred coordination number and geometry. For example, Co(II) and Ni(II) commonly form octahedral complexes. researchgate.net Copper(II) (a d⁹ ion) is subject to Jahn-Teller distortion, often resulting in tetragonally distorted octahedral or square planar geometries. rsc.org The flexible coordination sphere of ions like Zn(II) can lead to either tetrahedral or octahedral structures depending on the ligand's steric demands and the reaction conditions. These geometric preferences of the metal ion, combined with the bidentate nature and steric profile of the this compound ligand, dictate the final three-dimensional architecture of the complex.

Catalytic Applications of Methylpyridine 2 Sulfinate Derivatives

Methylpyridine-2-sulfinate as a Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine (B92270) sulfinates, including this compound, serve as potent nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with a wide array of aryl and heteroaryl halides. nih.govbohrium.com These reactions, which result in the formation of new carbon-carbon and carbon-heteroatom bonds, are fundamental transformations in organic synthesis, with significant applications in the pharmaceutical and materials science industries. rsc.orgnih.gov The utility of pyridine sulfinates stems from their stability and straightforward preparation, offering considerable advantages over other nucleophilic partners. nih.govsemanticscholar.org

The general scheme for the palladium-catalyzed cross-coupling of a pyridine sulfinate with an aryl halide involves the reaction of the sulfinate with the halide in the presence of a palladium catalyst and a base. This process typically leads to the formation of a biaryl product with the extrusion of sulfur dioxide.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. semanticscholar.orgwwjmrd.com However, the use of pyridine-2-boronic acids in these reactions is often problematic due to their instability and low reactivity. rsc.orgtcichemicals.com Pyridine-2-sulfinates have been demonstrated to be excellent replacements for pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. rsc.orgtcichemicals.com

Research has shown that pyridine-2-sulfinates offer a cross-coupling process with an unrivaled scope and utility, particularly for the synthesis of 2-substituted pyridines, which are common motifs in drug molecules. nih.govrsc.org These sulfinate reagents are stable, easy to prepare, and exhibit high efficiency in reactions with both aryl bromides and chlorides. semanticscholar.orgsigmaaldrich.com This allows for the reliable synthesis of challenging linked pyridine-heterocyclic molecules. semanticscholar.org

The optimized reaction conditions for the desulfinylative coupling often involve a palladium acetate catalyst in combination with a phosphine ligand, such as tricyclohexylphosphine, and a base like potassium carbonate. nih.gov These conditions have proven effective for a broad range of substrates, delivering high yields of the desired coupled products. nih.gov

Table 1: Optimized Reaction Parameters for Desulfinylative Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Palladium Acetate (Pd(OAc)₂) |

| Ligand | Tricyclohexylphosphine (PCy₃) |

| Base | Potassium Carbonate (K₂CO₃) |

| Reactant Ratio | Pyridine Sulfinate (2.0 equiv.), Aryl Halide (1.0 equiv.) |

| Catalyst Loading | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ |

This interactive table summarizes the optimized conditions for the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides. nih.gov

While the primary application of this compound in palladium-catalyzed reactions has been for the formation of carbon-carbon bonds, the broader field of palladium catalysis encompasses the formation of carbon-heteroatom bonds, including C-O, C-N, and C-S linkages. cell.comnih.govgoogle.com The development of versatile ligands and catalytic systems has been crucial in expanding the scope of these transformations. researchgate.net

The mechanism of these cross-coupling reactions generally involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. researchgate.net In the case of pyridyl sulfinates, a key step is the extrusion of SO₂ from a chelated Pd(II) sulfinate complex, which has been identified as the turnover-limiting step. cell.comacs.org This understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts for a wider range of bond formations.

Although direct and extensive examples of this compound being used for C-O, C-N, and C-S bond formation are not as prevalent as for C-C bond formation, the fundamental reactivity of the sulfinate moiety and the versatility of palladium catalysis suggest significant potential for these applications. The development of specific catalytic systems tailored for these transformations is an active area of research.

Ligand Design and Synthesis for Advanced Catalytic Systems

The performance of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. researchgate.net The design and synthesis of advanced ligands are therefore critical for developing more efficient and selective catalytic systems. Pyridine-containing molecules, including those synthesized from this compound derivatives, are themselves important ligands in metal-catalyzed reactions. semanticscholar.org

The ability to readily synthesize a diverse library of substituted pyridines using pyridine sulfinates as coupling partners provides a powerful tool for ligand development. nih.govtcichemicals.com This allows for the fine-tuning of the steric and electronic properties of the ligands to optimize catalytic activity for specific transformations. For instance, bipyridine ligands, which are frequently used in metal-mediated catalysis, can be efficiently prepared using this methodology. semanticscholar.org The development of new generations of ligands continues to push the boundaries of what is possible in cross-coupling chemistry. wwjmrd.com

Homogeneous and Heterogeneous Catalysis Featuring Pyridyl Sulfinates

The palladium-catalyzed cross-coupling reactions involving pyridyl sulfinates are typically carried out under homogeneous conditions, where the catalyst is dissolved in the reaction medium. nih.gov Homogeneous catalysis offers high activity and selectivity due to the well-defined nature of the catalytic species. researchgate.net However, the separation of the catalyst from the product can be challenging. qualitas1998.net

Heterogeneous catalysis, where the catalyst is supported on a solid material, offers the advantage of easy catalyst recovery and recycling. researchgate.netqualitas1998.net While the application of heterogeneous catalysts for reactions involving pyridyl sulfinates is less explored, the development of robust and recyclable catalytic systems is a key goal in sustainable chemistry. The principles of both homogeneous and heterogeneous catalysis are central to the ongoing efforts to improve the efficiency and environmental impact of these important chemical transformations.

Emerging Catalytic Transformations Involving Sulfinate Functionality

The sulfinate functional group is proving to be a versatile handle in a variety of emerging catalytic transformations beyond traditional cross-coupling reactions. The ability of sulfinates to act as precursors to radicals or to participate in novel bond-forming events is expanding their utility in organic synthesis.

Recent research has demonstrated the direct conversion of C-H bonds into sulfinic acids through photocatalysis, providing a new route to access valuable organosulfur compounds. nih.govorganic-chemistry.org This highlights the potential for developing novel C-H functionalization reactions that incorporate the sulfinate moiety. Furthermore, sulfinates have been employed in cooperative triple catalysis systems for the acylation of alkenes, showcasing their role in more complex, multi-catalyst reaction cascades. researchgate.net

These emerging applications underscore the rich and varied chemistry of the sulfinate group and suggest that this compound and its derivatives will continue to be valuable building blocks in the development of innovative catalytic methodologies.

Theoretical and Computational Investigations of Methylpyridine 2 Sulfinate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. doaj.orgnih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. nih.gov For Methylpyridine-2-sulfinate, DFT studies, likely using functionals like B3LYP, are employed to elucidate its fundamental electronic structure and predict its chemical behavior. doaj.orgresearchgate.net These calculations are foundational for more detailed analyses, including the examination of molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pmf.unsa.baresearchgate.net A smaller gap indicates a molecule is more polarizable and reactive, whereas a larger gap suggests higher stability. pmf.unsa.baresearchgate.net

In studies of related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and associated substituents, while the LUMO is also distributed over the aromatic system. researchgate.net For this compound, the HOMO would likely involve contributions from the sulfinate group and the pyridine ring, while the LUMO would be centered on the π* orbitals of the pyridine system. The energy of these orbitals determines the molecule's ability to participate in electronic transitions.

Table 1: Representative Frontier Molecular Orbital Energies and Derived Parameters for a Pyridine Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.13 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. pmf.unsa.ba |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. acadpubl.eu It provides a detailed picture of the bonding and lone-pair orbitals, revealing stabilizing interactions such as hyperconjugation. These interactions, which involve charge transfer from a filled donor NBO to an empty acceptor NBO, are crucial for understanding molecular stability. acadpubl.eu

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) | 5.2 | Lone pair to anti-bonding π orbital |

| LP(2) O | σ(N-S) | 2.8 | Lone pair to anti-bonding σ orbital |

| π(C-C) | π(C-N) | 20.5 | π to π delocalization |

E(2) represents the stabilization energy associated with the donor-acceptor interaction.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.commdpi.comnih.gov These parameters provide a quantitative framework for understanding a molecule's stability, reactivity, and selectivity. mdpi.com

Chemical Potential (μ): Measures the escaping tendency of an electron from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.compmf.unsa.ba

Global Softness (S): The reciprocal of hardness; soft molecules are more reactive. researchgate.netmdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. mdpi.comnih.gov

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.285 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.565 |

| Global Softness (S) | 1 / (2η) | 0.195 |

| Electronegativity (χ) | -μ | 4.285 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.58 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility, dynamics, and thermodynamic properties of a system. nih.govmdpi.com

Computational Studies of Intermolecular Interactions and Crystal Packing

Understanding how molecules arrange themselves in the solid state is crucial for materials science and pharmaceutical development. Computational methods are used to analyze the non-covalent interactions that govern crystal packing, such as hydrogen bonds, π-stacking, and van der Waals forces. mdpi.commdpi.com

For this compound, computational studies would investigate how individual molecules interact to form a stable crystal lattice. DFT calculations can be used to determine the energies of different intermolecular arrangements (dimers, clusters) to identify the most favorable packing motifs. These studies help rationalize experimentally observed crystal structures and can predict potential polymorphs.

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. mdpi.com QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of an interaction path between two atoms. researchgate.net

In the context of this compound, QTAIM analysis would be applied to its crystal structure to precisely characterize the nature and strength of intermolecular interactions. mdpi.comresearchgate.net By analyzing the properties of the electron density at the BCPs for potential hydrogen bonds (e.g., C-H···O) or other weak interactions, QTAIM can distinguish between different types of bonds (e.g., covalent vs. closed-shell interactions) and quantify their strengths. mdpi.comresearchgate.netmdpi.com This provides a rigorous, quantitative understanding of the forces that stabilize the crystal packing.

Table 4: Representative QTAIM Parameters for an Intermolecular Hydrogen Bond (C-H···O)

| Parameter | Description | Value (a.u.) | Interpretation |

| ρ(r) | Electron density at the Bond Critical Point (BCP) | 0.015 | Indicates the strength of the interaction. |

| ∇²ρ(r) | Laplacian of the electron density at the BCP | +0.045 | A positive value is characteristic of a closed-shell interaction (like H-bonds). |

| H(r) | Total energy density at the BCP | -0.001 | A negative value suggests a degree of covalent character. |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and understand weak, non-covalent interactions within and between molecules. This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized.

The NCI analysis allows for the visualization of various types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. These interactions are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. The resulting NCI plots typically use a color scale to differentiate the nature and strength of the interactions. Generally, blue or green surfaces indicate stabilizing interactions like hydrogen bonds and dipole-dipole interactions, while red or brown surfaces signify destabilizing steric clashes.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for investigating reaction mechanisms at a molecular level. Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the calculation of potential energy surfaces, the identification of transition states, and the determination of reaction pathways. This provides a detailed understanding of the energetic and structural changes that occur during a chemical reaction.

For this compound, computational modeling could be employed to explore a variety of potential reaction mechanisms, including its synthesis, decomposition, and reactivity with other chemical species. By modeling these reactions, researchers can predict the most likely pathways, identify key intermediates, and calculate activation energies, which are critical for understanding reaction rates and selectivity.

However, a review of the scientific literature indicates a lack of specific computational studies focused on elucidating the reaction mechanisms of this compound. Future computational investigations in this area would be highly valuable. For example, modeling could be used to understand the role of the methyl and sulfinate substituents on the reactivity of the pyridine ring, or to investigate the mechanisms of its potential applications, such as in catalysis or materials science. Such studies would provide a fundamental understanding of the chemical behavior of this compound and could guide future experimental work.

Analytical Method Development Utilizing Methylpyridine 2 Sulfinate Derivatization

Derivatization Strategies for Enhanced Spectrometric Detection

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product that is more suitable for a specific measurement technique. In the context of spectrometric detection, derivatization is often employed to enhance the sensitivity and selectivity of the analysis. For compounds that exhibit poor ionization efficiency in mass spectrometry or lack a strong chromophore for UV-Vis detection, chemical derivatization can introduce moieties that significantly improve their detection characteristics. Methylpyridine-2-sulfinate, as a reactive chemical species, holds potential for such applications, particularly in the derivatization of specific functional groups to facilitate more robust analytical measurements. The strategies often involve targeting reactive functional groups on the analyte, such as amines, carboxyls, or hydroxyls, to form a stable derivative with improved analytical properties.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. However, the sensitivity of LC-MS/MS can be limited for analytes with low ionization efficiency. Chemical derivatization can overcome this limitation by introducing a permanently charged or easily ionizable group into the analyte molecule.

While direct studies on "this compound" as a derivatization agent are not extensively documented in the provided search results, the principles can be inferred from related pyridinium-based reagents. For instance, derivatization reagents based on pyridinium (B92312) salts have been successfully used to enhance the detection of various compounds. These reagents typically introduce a positively charged pyridinium moiety, which significantly improves the ionization efficiency in electrospray ionization (ESI) mass spectrometry.

One such example is the use of 2-hydrazino-1-methylpyridine (HMP) for the derivatization of oxosteroids. elsevierpure.comnih.gov This reagent reacts with the keto group of the steroids to form a hydrazone derivative containing a permanently charged pyridinium ion. nih.gov This derivatization has been shown to increase the detection sensitivity by 70- to 1600-fold compared to the underivatized steroids. elsevierpure.comnih.gov The resulting derivatives are then readily detected in the positive ion mode of ESI-MS/MS. Similarly, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has been utilized as a derivatization reagent for vitamin D metabolites and estrogens, leading to a significant improvement in detection sensitivity. exlibrisgroup.comnih.gov

The general reaction scheme for such a derivatization involves the nucleophilic attack of a functional group on the analyte onto the pyridinium ring of the reagent, leading to the formation of a stable, charged derivative. In a hypothetical application of a this compound based reagent, the sulfinate group could act as a leaving group, facilitating the reaction with nucleophilic functional groups on the analyte. The resulting derivative would carry the methylpyridinium charge, thereby enhancing its LC-MS/MS response.

The selection of a suitable derivatization reagent and the optimization of the reaction conditions (e.g., temperature, time, pH, and solvent) are crucial for achieving quantitative derivatization and obtaining reliable analytical results.

Chemical Derivatization for Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. Chemical derivatization can be employed in NMR to improve spectral resolution, introduce a sensitive nucleus for detection (e.g., ¹⁹F), or to determine the enantiomeric purity of chiral compounds.

For sulfinamide-containing compounds, which are structurally related to sulfinates, a three-component derivatization protocol has been developed to determine their enantiopurity using ¹H and ¹⁹F NMR spectroscopy. acs.org This method involves the reaction of the sulfinamide with a 2-formylphenylboronic acid and an enantiopure diol to form diastereomeric sulfiniminoboronate esters. acs.org The difference in the chemical shifts of the protons or fluorine atoms in the resulting diastereomers allows for the quantification of the enantiomeric excess of the original sulfinamide.

A similar strategy could be envisioned for the analysis of chiral compounds using a derivatizing agent based on this compound. By reacting the analyte with a chiral this compound reagent, a mixture of diastereomers would be formed. The analysis of the ¹H or other relevant NMR spectra of this mixture would then allow for the determination of the enantiomeric composition of the analyte. The presence of the methylpyridine group in the derivative could also aid in improving the solubility of the analyte in common NMR solvents and potentially induce larger chemical shift differences between the diastereomers, facilitating more accurate quantification.

Method Validation for Quantitative Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. demarcheiso17025.com It is a critical requirement for any quantitative analysis in regulated environments. The key parameters that are typically evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). demarcheiso17025.comresearchgate.net

For a quantitative method based on derivatization with a hypothetical this compound reagent, the validation process would involve the following steps:

Specificity: Demonstrating that the derivatization reaction is specific for the target analyte and that there are no interferences from other components in the sample matrix.

Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the response of the detector over a defined concentration range. This is typically done by analyzing a series of calibration standards.

Accuracy: Assessing the closeness of the measured value to the true value. This is often determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples or certified reference materials).

Precision: Evaluating the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be assessed at different levels (repeatability, intermediate precision, and reproducibility).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov

The following interactive table provides a hypothetical example of validation data for a quantitative LC-MS/MS method for a hypothetical analyte "Compound X" after derivatization with a this compound based reagent.

| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |

| Linearity (r²) | ≥ 0.995 | 0.998 | Pass |

| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Pass |

| Accuracy (% Recovery) | 85 - 115% | 95.2% (at 10 ng/mL) | Pass |

| 98.7% (at 500 ng/mL) | Pass | ||

| 102.1% (at 900 ng/mL) | Pass | ||

| Precision (% RSD) | ≤ 15% | 8.5% (at 10 ng/mL) | Pass |

| 5.2% (at 500 ng/mL) | Pass | ||

| 3.8% (at 900 ng/mL) | Pass | ||

| LOD | S/N ≥ 3 | 0.3 ng/mL | Pass |

| LOQ | S/N ≥ 10 | 1.0 ng/mL | Pass |

Development of Novel Derivatization Reagents Based on Pyridinium Salts

The development of novel derivatization reagents is an active area of research in analytical chemistry, driven by the need for more sensitive, selective, and efficient analytical methods. Pyridinium salts have emerged as a versatile class of compounds for the development of such reagents. shimadzu-webapp.eu

The key features that make pyridinium salts attractive as derivatization reagents include:

Permanent Positive Charge: The quaternary nitrogen atom in the pyridinium ring carries a permanent positive charge, which significantly enhances the ionization efficiency in ESI-MS. shimadzu-webapp.eu

Tunable Reactivity: The reactivity of the pyridinium salt can be tuned by introducing different substituents on the pyridine (B92270) ring. This allows for the development of reagents that are selective for specific functional groups.

Structural Diversity: A wide variety of pyridinium salts can be synthesized, offering a broad range of chemical and physical properties. mdpi.com

Researchers have developed pyridinium-based derivatization reagents for a wide range of analytes, including carboxylic acids, amines, and steroids. nih.govnih.govresearchgate.net For example, a novel pyridinium derivatization reagent was synthesized for the highly sensitive detection of poly(carboxylic acid)s using LC-ESI-MS/MS. nih.govresearchgate.net This reagent incorporates a triphenylpyridinium group for high ESI efficiency and a piperidine moiety to improve reactivity towards carboxyl groups. nih.govresearchgate.net

The development process for a new pyridinium-based derivatization reagent typically involves:

Design and Synthesis: Designing a molecule with the desired reactivity and properties, followed by its chemical synthesis.

Reaction Optimization: Optimizing the derivatization reaction conditions to achieve high yield and reproducibility.

Analytical Performance Evaluation: Evaluating the performance of the new reagent in terms of sensitivity enhancement, selectivity, and stability of the derivatives.

Application to Real Samples: Demonstrating the applicability of the new reagent for the analysis of target analytes in complex matrices.

The successful development of novel derivatization reagents based on pyridinium salts has the potential to significantly expand the capabilities of modern analytical techniques, enabling the sensitive and reliable quantification of a broader range of compounds.

Materials Science Applications of Methylpyridine 2 Sulfinate

Integration of Pyridyl Sulfinate Moieties in Advanced Materials Design

The incorporation of pyridyl sulfinate moieties, such as methylpyridine-2-sulfinate, into complex organic molecules is a key strategy in the design of advanced materials. The utility of these moieties primarily stems from their role as stable and effective coupling partners in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of the methylpyridine group onto a wide range of molecular scaffolds, thereby tailoring the properties of the final material.

One of the most significant applications of pyridyl sulfinates is in desulfinative cross-coupling reactions, which have proven to be a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a significant advantage over traditional methods that often rely on less stable or less reactive reagents. The stability and reactivity of pyridyl sulfinates make them ideal for the synthesis of complex molecules with potential applications in electronics, photonics, and catalysis.

Research has demonstrated the successful use of pyridine-2-sulfinates in palladium-catalyzed couplings with aryl halides. This methodology provides a versatile route to biaryl and heteroaryl compounds, which are important structural motifs in many functional materials. For instance, the introduction of a methylpyridine group can influence the electronic properties, solubility, and coordination ability of a molecule.

A notable example of the integration of pyridyl sulfinates in advanced materials design is the synthesis of substituted planar chiral pyridyl[2.2]paracyclophanes. These molecules are valuable as building blocks for catalysts, functionalized materials, and luminescent molecules. The use of pyridine (B92270) sulfinates in a palladium-catalyzed desulfinative cross-coupling with bromo[2.2]paracyclophanes has enabled the synthesis of these complex structures, which were previously challenging to access.

The table below summarizes the key advantages of using pyridyl sulfinates in the design of advanced materials.

| Feature of Pyridyl Sulfinates | Advantage in Materials Design | Relevant Applications |

| Stability | Easy to handle and store, compatible with a wide range of reaction conditions. | Synthesis of complex organic molecules, development of robust materials. |

| Reactivity | Efficient coupling partners in palladium-catalyzed reactions. | Formation of C-C and C-heteroatom bonds, synthesis of biaryl and heteroaryl compounds. |

| Versatility | Can be functionalized with various substituents to tune material properties. | Design of materials with tailored electronic, optical, and coordination properties. |

| Accessibility | Can be synthesized from readily available starting materials. | Cost-effective production of advanced materials. |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker. While there are no direct reports of this compound being used as a primary ligand in the synthesis of MOFs and coordination polymers, its bifunctional nature—possessing both a coordinating pyridine ring and a potentially coordinating sulfinate group—suggests its significant potential in this field.

The pyridine nitrogen of the this compound is a well-established coordinating site for a wide variety of metal ions. Numerous coordination polymers and MOFs have been constructed using pyridine-based ligands. These ligands can act as simple monodentate linkers, or, if functionalized with other coordinating groups, as multidentate linkers, leading to the formation of higher-dimensional structures.

The sulfinate group, on the other hand, can also coordinate to metal centers in various modes (monodentate, bidentate, bridging), although it is a less common coordinating group in MOF chemistry compared to carboxylates. However, research has shown that sulfonate-containing ligands can be successfully incorporated into MOFs, leading to materials with interesting properties, such as enhanced proton conductivity. Given the structural and electronic similarities, it is plausible that sulfinate groups could also serve as effective coordinating moieties in MOF synthesis.

The dual functionality of this compound could therefore be exploited to create novel MOF and coordination polymer structures. The pyridine ring could act as the primary coordinating site, while the sulfinate group could either coordinate to another metal center, leading to a higher-dimensional framework, or remain as a functional group within the pores of the material. These "dangling" sulfinate groups could then be used for post-synthetic modification or could impart specific properties to the material, such as catalytic activity or selective adsorption of guest molecules.

The potential coordination modes of this compound in the formation of MOFs and coordination polymers are illustrated in the table below.

| Potential Role of this compound | Description | Potential Outcome |

| Monodentate Ligand | Coordination occurs only through the pyridine nitrogen. | Formation of simple coordination complexes or low-dimensional coordination polymers. |

| Bifunctional Linker | Both the pyridine nitrogen and the sulfinate group coordinate to metal centers. | Formation of higher-dimensional MOFs and coordination polymers with novel topologies. |

| Functionalized Ligand | The pyridine nitrogen coordinates to the metal, leaving the sulfinate group uncoordinated within the pores. | MOFs with functionalized pores for applications in catalysis, sensing, and separation. |

Functionalization of Polymeric Systems with Methylpyridine Derivatives

The modification of polymers with functional groups is a powerful strategy for tailoring their properties and expanding their applications. The incorporation of methylpyridine moieties into polymeric systems can impart a range of desirable characteristics, including metal-coordination capabilities, pH-responsiveness, and enhanced thermal stability. While the direct use of this compound for polymer functionalization is not widely reported, the known reactivity of both sulfinates and pyridines suggests several potential pathways for its use in this context.

One potential approach is the use of this compound as a building block in the synthesis of functional monomers. For example, the sulfinate group could be transformed into other functional groups that are amenable to polymerization, such as a vinyl or an acrylic group. The resulting monomer could then be copolymerized with other monomers to introduce the methylpyridine functionality into the polymer backbone.

Another strategy is the post-polymerization modification of existing polymers. Polymers containing reactive groups, such as halides or epoxides, could be functionalized by reaction with this compound. The nucleophilic nature of the sulfinate anion could be exploited to displace leaving groups on the polymer chain, thereby covalently attaching the methylpyridine moiety.

The introduction of methylpyridine groups onto a polymer can have a significant impact on its properties. The pyridine ring can act as a ligand for metal ions, allowing for the creation of metallopolymers with interesting catalytic, magnetic, or optical properties. The basicity of the pyridine nitrogen also makes the polymer pH-responsive, as the pyridine can be protonated at low pH, leading to changes in the polymer's conformation and solubility.

The table below outlines potential strategies for the functionalization of polymeric systems with methylpyridine derivatives and the resulting properties.

| Functionalization Strategy | Description | Potential Properties of the Functionalized Polymer |

| Monomer Synthesis | Conversion of this compound into a polymerizable monomer. | Polymers with a high and uniform loading of methylpyridine groups. |

| Post-polymerization Modification | Reaction of this compound with a pre-existing polymer. | Versatile method for functionalizing a wide range of polymers. |

| Controlled Radical Polymerization | Use of initiators or chain transfer agents containing a methylpyridine moiety. | Well-defined polymers with controlled molecular weight and architecture. |

| Resulting Properties | Metal-coordination ability, pH-responsiveness, enhanced thermal stability, catalytic activity. |

Photophysical Properties of Materials Incorporating this compound

The photophysical properties of organic materials, such as their absorption and emission of light, are of great interest for applications in areas like organic light-emitting diodes (OLEDs), sensors, and bioimaging. The incorporation of this compound into a molecule can be expected to influence its photophysical properties due to the electronic nature of the methyl, pyridine, and sulfinate groups.

The pyridine ring is an electron-deficient aromatic system that can participate in π-π* and n-π* electronic transitions. The energy of these transitions, and thus the absorption and emission wavelengths of the molecule, can be tuned by the introduction of substituents. The methyl group is a weak electron-donating group, which would be expected to have a modest effect on the electronic properties of the pyridine ring.

The sulfinate group, on the other hand, can act as either an electron-donating or an electron-withdrawing group depending on its coordination state and the electronic nature of the rest of the molecule. This tunability could be exploited to fine-tune the photophysical properties of materials incorporating this compound. For example, in a conjugated system, the sulfinate group could be used to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color of the emitted light.

While specific photophysical data for materials incorporating this compound is scarce in the literature, the expected effects of its constituent groups on the electronic properties of a molecule are summarized in the table below.

| Component of this compound | Electronic Effect | Potential Impact on Photophysical Properties |

| Pyridine Ring | Electron-deficient aromatic system | Participates in π-π* and n-π* transitions, can be a platform for tuning absorption and emission. |

| Methyl Group | Weak electron-donating group | Modest red-shift of absorption and emission maxima. |

| Sulfinate Group | Can be electron-donating or -withdrawing | Potential for significant tuning of HOMO/LUMO energy levels and emission color. |

| Coordination to Metal Ions | Formation of metal complexes | Potential for phosphorescence, new charge-transfer transitions. |

Biomolecular Interactions of Methylpyridine 2 Sulfinate

Molecular Recognition and Binding Mechanisms

The therapeutic potential of Methylpyridine-2-sulfinate is rooted in its ability to recognize and bind to specific biological targets. Molecular docking studies have provided significant insights into the nature of these interactions at an atomic level, revealing how the compound engages with proteins and DNA to exert its biological effects.

Molecular docking simulations have shown that this compound can bind effectively to crucial proteins involved in cancer signaling, such as Vascular Endothelial Growth Factor (VEGF) and its receptors. researchgate.net The compound is predicted to interact with critical amino acid residues within the binding sites of these proteins. researchgate.net This interaction is significant as VEGF is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

Furthermore, computational studies suggest that this compound has a considerable affinity for cell cycle kinases. nih.gov These enzymes are fundamental to the regulation and progression of the cell division cycle. By binding to these kinases, the compound can interfere with their function, leading to disruptions in cell proliferation.

| Target Protein/Family | Predicted Interaction | Biological Significance |

| VEGF and VEGF Receptors | Binds to and interacts with critical amino acids. researchgate.net | Inhibition of angiogenesis. nih.govresearchgate.net |

| Cell Cycle Kinases | Exhibits considerable binding affinity. nih.gov | Perturbation of cell cycle progression. nih.gov |

In addition to protein targets, this compound demonstrates a notable ability to interact with DNA. Molecular docking results have revealed that the compound has a considerable affinity to interact with the minor groove of calf thymus DNA (ctDNA). nih.gov The minor groove is an important site for the binding of regulatory proteins and small molecules that can influence DNA replication and transcription. This interaction suggests a mechanism by which the compound may directly interfere with DNA-related processes within the cancer cell.

| Target Molecule | Binding Site | Implied Mechanism |

| Calf Thymus DNA (ctDNA) | Minor Groove. nih.gov | Interference with DNA replication and/or transcription. nih.gov |

Modulation of Cellular Pathways: Mechanistic Insights

The binding of this compound to its molecular targets initiates a cascade of events that modulate key cellular pathways. These perturbations ultimately lead to anti-cancer effects, including the halting of cell division, induction of programmed cell death, and alteration of the tumor microenvironment.

This compound has been shown to induce cell cycle arrest in various cancer cell lines, though the specific phase of arrest can be cell-type dependent. nih.govnih.gov In MCF-7 breast cancer cells, it causes arrest at the G0/G1 phase, while in MDA-MB-231 breast cancer cells, arrest occurs at the S phase. nih.gov For gastrointestinal cancer cells, it induced arrest in the G1 and G2/M phases in AGS cells and in the G1 and S phases in Caco-2 cells. nih.gov

The molecular basis for this cell cycle arrest is linked to the compound's ability to alter the expression of key regulatory proteins. nih.govnih.gov Studies have consistently shown that treatment with the compound leads to the upregulation of cyclin-dependent kinase inhibitors p21 and p27, as well as the tumor suppressor protein p53. nih.govnih.gov Concurrently, it causes the downregulation of proteins that promote cell cycle progression, such as Cyclin D1 and CDK4. nih.gov

| Cell Line | Phase of Arrest | Key Upregulated Proteins | Key Downregulated Proteins |

| MCF-7 (Breast Cancer) | G0/G1. nih.gov | p21, p27, p53. nih.gov | Not Specified |

| MDA-MB-231 (Breast Cancer) | S Phase. nih.gov | p21, p27, p53. nih.gov | Not Specified |

| AGS (Gastric Cancer) | G1 and G2/M. nih.gov | p21, p27, p53. nih.gov | Cyclin D1, CDK4. nih.gov |

| Caco-2 (Colorectal Cancer) | G1 and S. nih.gov | p21, p27, p53. nih.gov | Cyclin D1, CDK4. nih.gov |

A primary mechanism of the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death. Evidence for apoptosis is supported by DNA fragmentation assays and morphological observations in treated cancer cells. nih.govnih.gov

At the sub-cellular level, the compound-mediated apoptosis is associated with a significant increase in the Bax/Bcl-2 expression ratio. nih.govnih.gov Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; an increase in this ratio is a hallmark of the intrinsic apoptosis pathway. This shift is accompanied by the activation of key executioner enzymes, caspase-3 and caspase-9, which are responsible for dismantling the cell during apoptosis. nih.gov

| Apoptotic Marker | Effect of Treatment | Cellular Role |

| DNA Fragmentation | Observed in treated cells. nih.govnih.gov | Hallmark of late-stage apoptosis. |

| Bax/Bcl-2 Ratio | Significantly increased. nih.govnih.gov | Regulates mitochondrial outer membrane permeabilization. |

| Caspase-9 Activity | Increased. nih.gov | Initiator caspase in the intrinsic apoptotic pathway. |

| Caspase-3 Activity | Increased. nih.gov | Executioner caspase, cleaves cellular substrates. |

Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment (TME). nih.gov The TME plays a crucial role in tumor progression, partly through the polarization of tumor-associated macrophages (TAMs). nih.gov TAMs often exhibit a pro-tumoral M2-like phenotype.

Research shows that this compound can influence macrophage polarization. nih.gov Treatment with the compound is associated with the induction of an anti-tumor M1-like phenotype in macrophages. nih.gov Furthermore, it can ameliorate the effects of tumor-derived exosomes, which typically promote the M2 phenotype, and instead favors a shift toward M1-like polarization. nih.gov This repolarization of macrophages from a pro-tumor to an anti-tumor state represents a significant mechanism for inhibiting cancer progression by altering the supportive TME. nih.gov

Future Research Directions and Emerging Paradigms

The field of organic chemistry is continually evolving, with a persistent drive towards the development of novel molecules and synthetic methodologies. Within this landscape, methylpyridine-2-sulfinate and its derivatives are emerging as compounds of significant interest, poised at the intersection of synthetic innovation, catalysis, and materials science. Future research is set to expand upon the foundational knowledge of these compounds, paving the way for new applications and a deeper understanding of their chemical behavior.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methylpyridine-2-sulfinate, and how can researchers validate purity?

- Methodological Answer : Synthesis typically involves sulfination of methylpyridine derivatives under controlled conditions (e.g., reaction with sulfinating agents like SOCl₂ or H₂SO₄). Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity and absence of side products . Ensure replication by adhering to documented protocols and cross-referencing spectral data with literature .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) at temperatures ≤4°C. Avoid prolonged exposure to moisture or oxygen, as sulfinate groups are prone to hydrolysis and oxidation. Regularly monitor stability via periodic NMR or mass spectrometry analysis .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : Use hyphenated techniques like LC-MS for trace analysis or quantitative NMR with internal standards for concentration determination. For structural elucidation, combine X-ray crystallography (if crystalline) with DFT-based computational modeling to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Conduct controlled replicate experiments under identical conditions (pH, solvent, temperature) to isolate variables. Compare raw data (e.g., kinetic profiles, byproduct distributions) and perform meta-analyses of published datasets to identify methodological discrepancies (e.g., impurity interference, unaccounted catalysts) . Document all parameters transparently to enable cross-study validation .

Q. What experimental designs are optimal for studying the ligand-exchange kinetics of this compound in coordination chemistry?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor real-time ligand substitution rates. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Use DFT simulations to predict transition states and validate experimental activation energies .

Q. How can researchers mitigate decomposition pathways of this compound during catalytic applications?

- Methodological Answer : Design experiments to test stabilizers (e.g., radical scavengers, chelating agents) under operational conditions. Use in situ FTIR or Raman spectroscopy to detect intermediate degradation products. Optimize reaction matrices (e.g., ionic strength, solvent polarity) to suppress unwanted side reactions .

Q. What strategies are recommended for integrating this compound into multi-step synthetic workflows without compromising yield?

- Methodological Answer : Implement flow chemistry systems to minimize intermediate isolation steps. Use real-time analytics (e.g., inline NMR) to monitor reaction progress and automate parameter adjustments. Conduct design-of-experiments (DoE) to identify critical factors (e.g., stoichiometry, temperature gradients) affecting yield .

Data Integrity and Reproducibility

Q. How should researchers address non-reproducible results in this compound-based studies?

- Methodological Answer : Audit raw data and metadata (e.g., reagent lot numbers, calibration logs) to trace variability. Share datasets and protocols via open-access repositories for peer validation. For conflicting results, organize collaborative inter-laboratory studies to standardize methods and isolate error sources .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.